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Compound of Interest

Compound Name: Undecenoyl chloride

Cat. No.: B1583328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

undecenoyl chloride (also known as 10-undecenoyl chloride), a key intermediate in various

chemical syntheses. This document presents an analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its

identification, characterization, and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra of undecenoyl chloride.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Undecenoyl Chloride (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.88 - 5.74 m 1H H-10

5.03 - 4.92 m 2H H-11

2.88 t, J = 7.4 Hz 2H H-2

2.08 - 2.00 m 2H H-9

1.76 - 1.68 m 2H H-3

1.42 - 1.25 m 10H
H-4, H-5, H-6, H-7, H-

8

Table 2: ¹³C NMR Spectroscopic Data for Undecenoyl Chloride (Solvent: CDCl₃)[1]

Chemical Shift (δ) ppm Assignment

173.0 C-1 (C=O)

139.1 C-10

114.2 C-11

47.0 C-2

33.8 C-9

29.1 Methylene Chain

29.0 Methylene Chain

28.9 Methylene Chain

28.8 Methylene Chain

24.8 C-3

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Undecenoyl Chloride
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Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H Stretch (alkene)

~2927, ~2855 Strong C-H Stretch (alkane)

~1800 Strong C=O Stretch (acyl chloride)[2]

~1641 Medium C=C Stretch (alkene)

~992, ~910 Medium =C-H Bend (alkene)

Mass Spectrometry (MS) Data
Table 4: Major Fragments in the Mass Spectrum of Undecenoyl Chloride[3]

m/z Putative Fragment

202/204 [M]⁺ (Molecular Ion)

167 [M - Cl]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical

techniques. Below are generalized experimental protocols for obtaining NMR, IR, and MS

spectra for a liquid sample like undecenoyl chloride.

NMR Spectroscopy
A sample of undecenoyl chloride is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The

solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a

high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled

spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon

atom.
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Infrared (IR) Spectroscopy
The IR spectrum of liquid undecenoyl chloride is typically obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates

(e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The

spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry

(GC-MS) system. The undecenoyl chloride sample is injected into the gas chromatograph,

where it is vaporized and separated from any impurities. The separated compound then enters

the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions

are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like undecenoyl chloride.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Molecular
Structure
The following diagram illustrates how the different types of spectroscopic data correlate to the

specific structural features of undecenoyl chloride.
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Undecenoyl Chloride Structure

Spectroscopic Evidence

CH₂=CH-(CH₂)₈-CO-Cl

¹H NMR:
- Alkene protons (δ 5.0-5.9)
- α-carbonyl protons (δ ~2.9)
- Aliphatic chain (δ 1.2-2.1)correlates to

¹³C NMR:
- Carbonyl carbon (δ ~173)

- Alkene carbons (δ 114, 139)
- Aliphatic carbons

correlates to

IR:
- C=O stretch (~1800 cm⁻¹)
- C=C stretch (~1641 cm⁻¹)

- =C-H & C-H stretches

correlates to

MS:
- Molecular ion peak (m/z 202/204)

- Loss of Cl (m/z 167)
- Alkyl chain fragmentation

correlates to

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Undecenoyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583328#spectroscopic-data-nmr-ir-ms-of-
undecenoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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